molecular formula C20H32O3 B10795303 20-Hydroxyicosa-5,8,11,14-tetraenoic acid

20-Hydroxyicosa-5,8,11,14-tetraenoic acid

Cat. No.: B10795303
M. Wt: 320.5 g/mol
InChI Key: NNDIXBJHNLFJJP-UHFFFAOYSA-N
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Description

20-Hydroxyicosa-5,8,11,14-tetraenoic acid (referred to here by its full IUPAC name) is a hydroxylated derivative of arachidonic acid (5,8,11,14-eicosatetraenoic acid), a polyunsaturated fatty acid (PUFA) of the n-6 series. Structurally, it features four cis double bonds at positions 5, 8, 11, and 14 and a hydroxyl group at the terminal carbon (C-20) . This compound is a member of the hydroxyeicosatetraenoic acids (HETEs), which are oxidized metabolites of arachidonic acid produced via cytochrome P450 (CYP450) enzymes, particularly CYP4A and CYP4F isoforms . Unlike other HETEs formed via lipoxygenase (LOX) pathways, the hydroxylation at C-20 confers distinct biological properties, including roles in vascular tone regulation, renal sodium transport, and hypertension .

Properties

IUPAC Name

20-hydroxyicosa-5,8,11,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDIXBJHNLFJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868528
Record name 20-Hydroxyicosa-5,8,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cytochrome P450 ω-Hydroxylases: CYP4A and CYP4F Subfamilies

The primary enzymatic pathway for 20-HETE production involves cytochrome P450 (CYP450) ω-hydroxylases, specifically members of the CYP4A and CYP4F subfamilies. These enzymes catalyze the ω-hydroxylation of arachidonic acid at the C20 position, forming 20-HETE alongside minor amounts of 19-HETE. The reaction proceeds via an oxidation mechanism where molecular oxygen is incorporated into the substrate, facilitated by NADPH-dependent cytochrome P450 reductase.

CYP4A11 and CYP4F2 are the dominant isoforms in humans, exhibiting tissue-specific expression. For instance, CYP4A11 is highly active in renal proximal tubules, contributing to blood pressure regulation, while CYP4F2 is prevalent in the liver and leukocytes. Kinetic studies reveal that CYP4A enzymes generally exhibit higher catalytic efficiency (Km ≈ 5–20 μM) compared to CYP4F isoforms (Km ≈ 30–50 μM).

Table 1: Key CYP450 Isoforms Involved in 20-HETE Biosynthesis

Enzyme SubfamilyTissue LocalizationCatalytic Efficiency (Km, μM)Major Metabolite
CYP4AKidney, Liver5–2020-HETE
CYP4FLiver, Leukocytes30–5020-HETE, 19-HETE

Optimization of Enzymatic Production

Enzymatic synthesis can be enhanced by modulating reaction conditions:

  • Cofactor Supply : NADPH regeneration systems, such as glucose-6-phosphate dehydrogenase, improve reaction yields by sustaining redox balance.

  • Inhibitor Management : Selective inhibitors like HET0016 (a CYP4A inhibitor) or WWL113 (a CYP4F2 inhibitor) are used to suppress competing pathways, increasing 20-HETE specificity.

  • Heterologous Expression : Recombinant CYP4A/F enzymes expressed in E. coli or insect cell systems achieve higher productivity (up to 2.5 nmol/min/mg protein) compared to native tissues.

Chemical Synthesis of 20-HETE

Epoxidation and Hydrolysis of Arachidonic Acid Derivatives

Chemical synthesis of 20-HETE typically begins with arachidonic acid derivatives. A notable method involves epoxidation followed by hydrolysis:

  • Epoxidation : Arachidonic acid is treated with meta-chloroperoxybenzoic acid (MCPBA) to form an epoxide intermediate. For example, (5Z,8Z,11Z,14Z)-18-hydroxyicosa-5,8,11,14-tetraenoic acid is synthesized via epoxidation at the C18–C19 position, yielding a 69% product after silica gel chromatography.

  • Hydrolysis : The epoxide undergoes acid-catalyzed hydrolysis to introduce the hydroxyl group. Using (S,S)-salen-Co catalyst and water, the reaction achieves 35% yield with >95% enantiomeric excess.

Table 2: Key Steps in Chemical Synthesis of 20-HETE

StepReagents/ConditionsYield (%)Purity
EpoxidationMCPBA, CH₂Cl₂, 0°C → RT6985–90% (HPLC)
Hydrolysis(S,S)-salen-Co, THF, H₂O, RT35>95% ee
DeprotectionTBAF, THF, 0°C6190–92% (NMR)

Coupling Reactions and Final Deprotection

A critical challenge in 20-HETE synthesis is constructing the conjugated tetraene system. This is addressed through palladium-catalyzed coupling:

  • Sonogashira Coupling : A terminal alkyne (e.g., 1-bromotetradeca-2,5,8-triyne) reacts with a propargyl alcohol derivative in the presence of CuI and K₂CO₃, achieving 78% yield.

  • Hydrogenation : The alkyne intermediate is selectively hydrogenated using Lindlar catalyst to preserve cis double bonds, followed by saponification to release the carboxylic acid group.

Comparative Analysis of Preparation Methods

Table 3: Enzymatic vs. Chemical Synthesis of 20-HETE

ParameterEnzymatic SynthesisChemical Synthesis
Yield0.5–2.5 nmol/min/mg protein35–78% per step
ScalabilityLimited by enzyme stabilitySuitable for multi-gram production
Purity70–85% (requires HPLC purification)85–95% (chromatography-dependent)
CostHigh (enzyme purification)Moderate (bulk reagents)

Enzymatic methods are favored for producing physiologically relevant stereoisomers, whereas chemical synthesis allows structural modifications for pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

20-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of 20-Hydroxyeicosatetraenoic acid .

Scientific Research Applications

Vascular Regulation

20-HETE is known for its potent vasoconstrictor properties. It regulates vascular tone and blood flow by acting on specific receptors, including thromboxane A2 receptors. Studies have demonstrated that increased levels of 20-HETE can lead to vasoconstriction in various tissues, including the brain and kidneys .

Renal Function

In the kidneys, 20-HETE influences sodium and fluid transport. It activates protein kinase C in renal epithelial cells, which subsequently inhibits sodium-potassium ATPase activity. This action contributes to reduced sodium reabsorption and may play a role in blood pressure regulation .

Hypertension

Research indicates that elevated levels of 20-HETE are associated with hypertension. In animal models, inhibition of 20-HETE production has been shown to reduce vascular remodeling and improve blood pressure control following injury .

Cancer Research

20-HETE has been implicated in the progression of various cancers, including breast cancer and gliomas. For instance, studies have shown that overexpression of cytochrome P450 enzymes that produce 20-HETE correlates with increased tumor growth and vascularization in breast cancer models . Additionally, inhibitors of 20-HETE synthesis have demonstrated potential in reducing tumor growth in xenograft models .

Neurological Disorders

The compound has been linked to neurological conditions such as hereditary spastic paraplegia. Its dysregulation may contribute to neuronal injury and vascular dysfunction within the central nervous system .

Case Study: Hypertension Management

A study involving Sprague Dawley rats demonstrated that inhibition of 20-HETE production led to decreased vascular intima hyperplasia following balloon injury to carotid arteries. This finding suggests that targeting 20-HETE may be a viable strategy for managing hypertension and preventing vascular complications .

Case Study: Breast Cancer Progression

In experiments with human breast cancer cell lines (T47D and BT-474), overexpression of CYP4Z1 resulted in increased levels of 20-HETE, which correlated with enhanced tumor growth. The use of a 20-HETE inhibitor significantly reduced tumor weight and vascularity in vivo, highlighting its potential as a therapeutic target in cancer treatment .

Summary Table of Applications

Application AreaFindingsImplications
Vascular Regulation Potent vasoconstrictor; regulates blood flow via thromboxane A2 receptorsPotential target for hypertension therapies
Renal Function Modulates sodium transport; involved in renal ischemiaImplications for treating kidney diseases
Cancer Research Promotes tumor growth in breast cancer; linked to glioma proliferationTarget for cancer therapies
Neurological Disorders Associated with hereditary spastic paraplegia; impacts neuronal functionPotential biomarker for neurological conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The positional isomerism of hydroxyl groups and double bonds differentiates 20-Hydroxyicosa-5,8,11,14-tetraenoic acid from other HETEs and related eicosanoids (Table 1):

Compound Name Hydroxyl Position Double Bond Positions Key Structural Features
This compound C-20 5, 8, 11, 14 (all cis) Terminal hydroxylation; n-6 PUFA backbone
15-Hydroxy-5,8,11,13-eicosatetraenoic acid C-15 5, 8, 11, 13 (all cis) Mid-chain hydroxylation; conjugated dienes
12-Hydroxyicosa-5,8,10,14-tetraenoic acid C-12 5, 8, 10, 14 (all cis) Central hydroxylation; LOX-derived
5-Hydroxyicosa-6,8,11,14-tetraenoic acid C-5 6, 8, 11, 14 (all cis) Proximal hydroxylation; leukotriene precursor
8-Hydroxyicosa-5,9,11,14-tetraenoic acid C-8 5, 9, 11, 14 (all cis) Intermediate hydroxylation; pro-inflammatory

Table 1 : Structural distinctions among hydroxylated arachidonic acid derivatives. The position of hydroxylation and double bonds dictates reactivity and biological activity .

Metabolic Stability and Pharmacological Relevance

This compound exhibits greater metabolic stability compared to LOX-derived HETEs due to its terminal hydroxylation, which resists rapid β-oxidation . In contrast, 5-Hydroxyicosa-6,8,11,14-tetraenoic acid and 12-Hydroxyicosa-5,8,10,14-tetraenoic acid are short-lived and require stabilization via esterification or protein binding .

Biological Activity

20-Hydroxyicosa-5,8,11,14-tetraenoic acid (20-HETE) is a significant eicosanoid metabolite derived from arachidonic acid. It is primarily synthesized by cytochrome P450 enzymes and plays crucial roles in various physiological processes, particularly in vascular biology and renal function. This article delves into the biological activity of 20-HETE, highlighting its mechanisms of action, physiological effects, and implications in health and disease.

Synthesis and Metabolism

20-HETE is produced through the omega-hydroxylation of arachidonic acid via specific cytochrome P450 enzymes, predominantly from the CYP4A and CYP4F subfamilies. This metabolic pathway is crucial for regulating the levels of 20-HETE in different tissues, including the kidneys and vascular systems. The synthesis process can be summarized as follows:

  • Substrate : Arachidonic acid
  • Enzymes : Cytochrome P450 (CYP4A and CYP4F)
  • Reaction : Omega-hydroxylation to form 20-HETE

20-HETE exerts its biological effects primarily through interactions with specific receptors and signaling pathways:

  • Vasoconstriction : 20-HETE is a potent vasoconstrictor that affects renal, cerebral, and mesenteric arteries. It activates thromboxane A2 receptors leading to increased intracellular calcium levels, which results in vascular smooth muscle contraction .
  • Regulation of Blood Pressure : It plays a critical role in regulating blood pressure by modulating vascular tone and blood flow to various organs . Elevated levels of 20-HETE have been linked to hypertension and other cardiovascular diseases.
  • Inflammatory Response : 20-HETE influences inflammatory processes by modulating immune cell activity and cytokine production .

Physiological Effects

The biological activities of 20-HETE can be categorized into several key physiological effects:

Physiological Effect Description
Vascular Regulation Constricts blood vessels, affecting blood flow to organs like the kidneys and brain.
Renal Function Modulates sodium transport and fluid balance in renal arterioles.
Neurological Impact Involved in the regulation of cerebral blood flow; alterations may contribute to neurological disorders .
Cancer Progression Overproduction may be implicated in the development and progression of certain cancers .

Case Studies

  • Hypertension Studies : Research has shown that increased production of 20-HETE correlates with elevated blood pressure in rodent models. Inhibition of its synthesis leads to reduced hypertension, suggesting a potential therapeutic target for managing high blood pressure .
  • Stroke Models : In animal studies, the modulation of 20-HETE levels has been associated with cerebrovascular responses during ischemic events. The balance between nitric oxide (NO) and 20-HETE is critical; NO inhibits 20-HETE formation, promoting vasodilation during increased blood flow demand .
  • Cancer Research : Elevated levels of 20-HETE have been observed in breast cancer tissues. Studies indicate that targeting the pathways involved in its synthesis may provide new avenues for cancer therapy .

Q & A

Basic Research Questions

Q. What are the structural and biosynthetic pathways of 20-HETE, and how are they validated experimentally?

  • Answer : 20-HETE is a cytochrome P450 (CYP4A/F family)-derived metabolite of arachidonic acid (AA), with hydroxylation at the ω-terminal carbon. Structural validation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the hydroxyl group position and double-bond geometry (cis-configuration at 5,8,11,14 positions) . Biosynthesis is confirmed using enzyme inhibition assays (e.g., HET0016, a selective CYP4A/F inhibitor) and substrate incubation with microsomal fractions followed by LC-MS/MS quantification .

Q. What standard analytical techniques are used to quantify 20-HETE in biological samples?

  • Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Stable isotope-labeled internal standards (e.g., d6-20-HETE) correct for matrix effects. Extraction protocols typically use solid-phase extraction (SPE) with C18 columns to isolate 20-HETE from plasma or tissue homogenates .

Q. How does 20-HETE interact with cellular receptors or signaling pathways under physiological conditions?

  • Answer : 20-HETE activates G-protein-coupled receptors (GPCRs) and modulates ion channels (e.g., TRPV1). It inhibits renal Na+/K+-ATPase and induces vasoconstriction via protein kinase C (PKC) and Rho kinase pathways. Experimental validation includes radioligand binding assays, patch-clamp electrophysiology, and siRNA-mediated receptor knockdown in vascular smooth muscle cells .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 20-HETE's role in cancer progression vs. suppression?

  • Answer : Contradictions arise from tissue-specific effects (e.g., pro-angiogenic in renal carcinoma vs. anti-proliferative in glioblastoma). To address this, use isoform-specific CYP4A/F inhibitors and CRISPR-Cas9 knockout models. Cross-validate findings with multi-omics approaches (transcriptomics, lipidomics) to identify downstream targets like VEGF or apoptosis regulators .

Q. What experimental designs optimize the detection of 20-HETE in low-abundance biological systems (e.g., cerebrospinal fluid)?

  • Answer : Pre-concentration via immunoenrichment (anti-20-HETE antibodies) or derivatization with pentafluorobenzyl bromide enhances MS sensitivity. Nano-LC systems with high-resolution Orbitrap MS improve detection limits to pg/mL levels. Include negative controls (e.g., CYP4A1-deficient mice) to confirm specificity .

Q. How does 20-HETE's stereochemistry influence its biological activity, and how is this assessed?

  • Answer : The cis-double bonds at 5,8,11,14 positions are critical for membrane integration and receptor binding. Stereochemical analysis uses chiral chromatography (e.g., Chiralpak AD-H column) and comparison with synthetic enantiomers. Activity assays (e.g., vasoreactivity in isolated arteries) confirm functional differences between stereoisomers .

Q. What methodologies elucidate 20-HETE's cross-species variability in metabolic and cardiovascular roles?

  • Answer : Comparative studies in CYP4A-transgenic rodents vs. humanized models identify species-specific CYP4A/F expression patterns. Ex vivo organ perfusion systems (e.g., isolated kidney or heart) under controlled oxygen tension mimic physiological/pathological conditions. Cross-reactivity of anti-20-HETE antibodies is tested via ELISA with species-specific plasma .

Q. How can researchers model 20-HETE's dual role in ischemia-reperfusion injury (protective vs. detrimental)?

  • Answer : Use conditional knockout mice (e.g., endothelial-specific CYP4A2 deletion) and timed pharmacological inhibition (pre- vs. post-ischemia). Measure biomarkers like mitochondrial ROS (via MitoSOX) and ATP levels. Spatial localization of 20-HETE in ischemic zones is mapped using MALDI imaging mass spectrometry .

Methodological Notes

  • Key Tools : LC-MS/MS with deuterated standards, CYP isoform-specific inhibitors, transgenic models.
  • Data Interpretation : Account for autoxidation artifacts during sample preparation; validate with antioxidant cocktails (e.g., BHT/EDTA) .
  • Contradictions : Address enzyme redundancy (e.g., CYP4A11 vs. CYP4F2 in humans) using isoform-selective probes .

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